molecular formula C5H3IN2O2 B1593168 3-Iodo-4-nitropyridine CAS No. 89283-70-5

3-Iodo-4-nitropyridine

Cat. No. B1593168
CAS RN: 89283-70-5
M. Wt: 249.99 g/mol
InChI Key: SQXQSQPKFWCRFP-UHFFFAOYSA-N
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Description

3-Iodo-4-nitropyridine (3-INP) is an organic compound with a molecular formula of C5H3IN2O2. It is a colorless, crystalline solid with a melting point of 169-171°C. 3-INP is a useful reagent in organic synthesis, and it is also used in various scientific research applications.

Scientific Research Applications

1. Structural and Vibrational Properties

  • 3-Iodo-4-nitropyridine derivatives show distinct structural properties, such as crystallizing in a monoclinic structure and displaying unique molecular conformations. These properties are significant in the understanding of molecular interactions and crystal engineering (Ban-Oganowska et al., 2001).

2. Crystal Engineering

  • The compound plays a role in crystal engineering, particularly in forming molecular tapes via hydrogen bonds and halogen bonds. This application is crucial for designing complex crystal structures (Saha, Nangia & Jaskólski, 2005).

3. Spectroscopic Analysis

  • 3-Iodo-4-nitropyridine N-oxide and its derivatives are used in spectroscopic studies to understand molecular behaviors and interactions. These studies include investigating vibrational spectra and electronic spectra, which are critical in chemical analysis and material science (Puszko, 1995).

4. Nonlinear Optics

  • Derivatives of 3-Iodo-4-nitropyridine are used in the field of nonlinear optics, particularly in the enhancement of second-harmonic generation. This is crucial for applications in photonics and telecommunications (Andreazza et al., 1990).

5. Solvatochromic Indicators

  • The compound serves as a solvatochromic indicator, useful in evaluating the hydrogen-bond donor ability of solvents. This application is important in chemical analysis and solvent characterization (Lagalante, Jacobson & Bruno, 1996).

6. Chemical Synthesis

  • 3-Iodo-4-nitropyridine is integral in facilitating various chemical syntheses, such as arylation and alkylation reactions, contributing to the creation of diverse pyridine compounds (Zhang & Duan, 2011).

7. Nucleophilic Substitution Reactions

  • The compound is involved in nucleophilic substitution reactions, a critical process in organic chemistry that contributes to the synthesis of various chemical compounds (Bastrakov et al., 2019).

8. NMR Studies

  • NMR studies of 3-Iodo-4-nitropyridine derivatives help in understanding the chemical shifts and coupling constants in these molecules, which are fundamental in chemical characterization and analysis (Gerig & Reinheimer, 1969).

properties

IUPAC Name

3-iodo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXQSQPKFWCRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634108
Record name 3-Iodo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-nitropyridine

CAS RN

89283-70-5
Record name 3-Iodo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Brugarolas, R Freifelder, SH Cheng… - Chemical …, 2016 - pubs.rsc.org
… Indeed, when we mixed 3-bromo- or 3-iodo-4-nitropyridine (3 or 4) with TBAF we saw it react cleanly, however the only reaction observed was the exchange of the nitro group at the 4-, …
Number of citations: 14 pubs.rsc.org
A Puszko, K Laihia, E Kolehmainen, Z Talik - Journal of Structural …, 2013 - Springer
… The proximity of the iodine substituent to the 4-nitro group in 3-iodo-4-nitropyridine N-oxide results in a decreasing chemical shift of the nitro group to –15.3 ppm. Conclusions. The …
Number of citations: 3 link.springer.com
A Puszko, K Laihia, E Kolehmainen, Z Talik - Журнал структурной химии, 2012 - sibran.ru
… The proximity of the iodine substituent to the 4-nitro group in 3-iodo-4-nitropyridine N-oxide results in a decreasing chemical shift of the nitro group to –15.3 ppm. Conclusions. The …
Number of citations: 2 www.sibran.ru
J Hanuza, M Maczka, A Waskowska… - Journal of the …, 1997 - pubs.rsc.org
… 2,6-Dimethyl-3-iodo-4-nitropyridine N-oxide (5 g) was treated with 25 ml of acetyl chloride. The reaction mixture was maintained at 50 C for 30 min, then excess of acetyl chloride was …
Number of citations: 2 pubs.rsc.org
M Pauton, C Aubert, G Bluet… - … Process Research & …, 2019 - ACS Publications
… Synthesized from 3-iodo-4-nitropyridine 12 (100 mg, 0.40 mmol, 1.0 equiv) and anisole (52 μL, 0.48 mmol, 1.2 equiv) as a yellow solid after precipitation (83 mg, 41% yield) and after …
Number of citations: 11 pubs.acs.org
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
… From 3-iodo-4-nitropyridine-1-oxide and PCI,: diazotization of 4-amino-3-iodopyridine; 3-iodo-4nitraminopyridine and PCI, Diazotizuiion of 4-amino-2-bromopyridine: 2-bromo-…
Number of citations: 1 onlinelibrary.wiley.com
E Maduli - 2016 - etheses.whiterose.ac.uk
… Moreover, obtaining the 3-iodo-4-nitropyridine from 3-iodopyridine was also envisioned but there is no precedent for the direct nitration of 3-halopyridines. …
Number of citations: 3 etheses.whiterose.ac.uk
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
… Ferrous sulfate successfully reduces 3-nitro-2-picoline-4-carboxaldehyde to the unstable 3-amino-2-picoline-4-carboxaldehyde; 99 ferrous hydroxide converts 3-iodo-4-nitropyridine-1-…
Number of citations: 0 books.google.com

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